molecular formula C13H13N3O2 B019265 4-(4-Aminophenoxy)-N-methylpicolinamide CAS No. 284462-37-9

4-(4-Aminophenoxy)-N-methylpicolinamide

Cat. No. B019265
M. Wt: 243.26 g/mol
InChI Key: RXZZBPYPZLAEFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide involves a strategic approach to overcome the challenges of long synthetic routes, low yield, and environmental impact associated with traditional methods. Xiong et al. (2018) described a three-step synthetic process from picolinic acid, optimizing the route to achieve an 80% yield. This optimization makes the compound more suitable for industrial production, emphasizing the importance of efficient synthesis in pharmaceutical research (Xiong et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds, as reported by Ajibade and Andrew (2021), reveals intricate details about the intermolecular interactions that stabilize the compound. For instance, their study on similar phenylamino compounds underscores the role of hydrogen bonding and other secondary interactions in stabilizing the molecular structure, which is crucial for the activity of 4-(4-Aminophenoxy)-N-methylpicolinamide derivatives (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Yan-jun (2011) demonstrated the versatility of 4-(4-Aminophenoxy)-N-methylpicolinamide in chemical reactions by synthesizing an important intermediate of sorafenib using a Williamson reaction. This reaction, performed in an ionic liquid as a green solvent, not only highlights the compound's reactivity but also its role in green chemistry, offering a sustainable approach to chemical synthesis (Yan-jun, 2011).

Physical Properties Analysis

The study by Yao Jian-wen (2012) on the improved synthesis of the antitumor drug sorafenib, which uses 4-(4-Aminophenoxy)-N-methylpicolinamide as a key intermediate, sheds light on the physical properties that facilitate its application in drug synthesis. This research emphasizes the compound's suitability for synthesizing complex pharmaceuticals, highlighting its practical physical properties, such as solubility and stability, essential for drug development (Yao Jian-wen, 2012).

Chemical Properties Analysis

The chemical properties of 4-(4-Aminophenoxy)-N-methylpicolinamide, particularly its reactivity and interaction with other molecules, are crucial for its utility in synthesizing biologically active compounds. Li et al. (2011) evaluated a series of N-methyl-4-phenoxypicolinamide derivatives, showcasing their potent antiproliferative activity. This study not only highlights the compound's chemical versatility but also its potential in medicinal chemistry, especially in cancer therapy (Li et al., 2011).

Scientific Research Applications

  • Antitumor Agents : Derivatives of 4-(4-Aminophenoxy)-N-methylpicolinamide show promise as antitumor agents. They can inhibit cancer cell proliferation and slow down cancer cell progression by suppressing angiogenesis and apoptosis (Meng et al., 2021). Additionally, 4-(4-aminophenoxy)-N-propylpicolinamide derivatives are seen as promising intermediates for targeted cancer treatments due to their potential curative effects and fewer side effects (Xiong et al., 2018).

  • Cytotoxicity against Cancer Cell Lines : N-methyl-4-phenoxypicolinamide derivatives exhibit antiproliferative activity, with some compounds showing potent cytotoxicity against specific cancer cell lines like A549, H460, and HT-29 (Li et al., 2011).

  • Drug Delivery Systems : Water-soluble poly(aminoaryloxy-methylamino phosphazene), a related compound, has potential as a carrier for biologically active agents, which could be used in biosensors and drug delivery systems (Gwon, 2001).

  • Alzheimer's Disease Treatment : The development of new multifunctional agents based on 4-amino-2,3-polymethylenequinoline and butylated hydroxytoluene, which are structurally related to 4-(4-Aminophenoxy)-N-methylpicolinamide, shows potential for Alzheimer's disease treatment and prevention (Makhaeva et al., 2020).

  • Green Chemistry and Environmental Protection : A green and efficient method for synthesizing [4-(4-Aminophenoxy)(2-pyridyl)]-N-methylcarboxamide in ionic liquid has been developed, which is beneficial for environmental protection due to its optimal reaction conditions and reusability (Yan-jun, 2011).

  • CO2 Hydrogenation Catalysts : The compound's derivative with a 4-hydroxy-N-methylpicolinamidate ligand exhibits excellent activity under ambient conditions as a CO2 hydrogenation catalyst, showing the potential for environmental applications (Kanega et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, (4-Aminophenoxy)benzene, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on expanding the processing window of phthalonitrile resins. A novel self-catalyzed amino-epoxy 4-aminophenoxy phthalonitrile-resorcinol diglycidyl ether phthalonitrile (APRE-PN) resin was prepared via a two-step method of reacting amino and epoxy groups at a low temperature and then reacting nitrile with nitrile groups at a high temperature .

properties

IUPAC Name

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZZBPYPZLAEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586507
Record name 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenoxy)-N-methylpicolinamide

CAS RN

284462-37-9
Record name 4-(4-Aminophenoxy)-N-methylpicolinamide
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Record name 4-(4-Aminophenoxy)-N-methylpicolinamide
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Record name 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide
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Record name 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide
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Record name 4-(4-AMINOPHENOXY)-N-METHYLPICOLINAMIDE
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Synthesis routes and methods I

Procedure details

A solution of 4-aminophenol (9.60 g, 88.0 mmol) in anh. DMF (150 mL) was treated with potassium tert-butoxide (10.29 g, 91.7 mmol), and the reddish-brown mixture was stirred at room temp. for 2 h. The contents were treated with 4-chloro-N-methyl-2-pyridinecarboxamide (15.0 g, 87.9 mmol) and K2CO3 (6.50 g, 47.0 mmol) and then heated at 80° C. for 8 h. The mixture was cooled to room temp. and separated between EtOAc (500 mL) and a saturated NaCl solution (500 mL). The aqueous phase was back-extracted with EtOAc (300 mL). The combined organic layers were washed with a saturated NaCl solution (4×1000 mL), dried (Na2SO4) and concentrated under reduced pressure. The resulting solids were dried under reduced pressure at 35° C. for 3 h to afford 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline as a light-brown solid 17.9 g, 84%): 1H-NMR (DMSO-d6) δ 2.77 (d, J=4.8 Hz, 3H), 5.17 (brs, 2H), 6.64, 6.86 (AA′BB′ quartet, J=8.4 Hz, 4H), 7.06 (dd, J=5.5, 2.5 Hz, 1H), 7.33 (d, J=2.5 Hz, 1H), 8.44 (d, J=5.5 Hz, 1H), 8.73 (brd, 1H); HPLC ES-MS m/z 244 ((M+H)+).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
10.29 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-aminophenol (1 g, 9.2 mmol) in DMF (20 mL) was added 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature. After 2 h, (4-chloro(2-pyridyl))-N-methylcarboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) were added and then the reaction mixture was heated to 80° C. for 6 h. After cooling, the reaction mixture was extracted with ethyl acetate (50 mL). The organic layer was washed with brine (20 mL), dried over magnesium sulfate. The solvent was removed in vacuo. The residue was purified by column chromatography to afford 4-(4-amino-phenoxy)-pyridine-2-carboxylic acid methylamide (2.2 g, 80%) as a light-brown solid. 1H NMR (400 MHz, DMSO-d6): δ 8.94 (s, 1H), 8.89 (s, 1H), 8.78 (q, J=5 Hz, 1H), 8.50 (d, J=6 Hz, 1H), 7.61-7.54 (m, 4H), 7.38 (d, J=3 Hz, 1H), 7.29 (d, J=9 Hz, 2H), 7.19-7.12 (m, 3H), 2.78 (d, J=5 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Entry 13: 4-Chloro-N-methyl-2-pyridinecarboxamide was synthesized according to Method A2, Step 3b. 4-Chloro-N-methyl-2-pyridinecarboxamide was reacted with 4-aminophenol according to Method A2, Step 4 using DMAC in place of DMF to give 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline. According to Method C2a, 2-methoxy-5-(trifluoromethyl)aniline was reacted with CDI followed by 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline to afford the urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 4-aminophenol (9.60 g, 88.0 mmol) in anhydrous DMF (150 mL) was treated with potassium tert-butoxide (10.29 g, 91.7 mmol), and the reddish-brown mixture was stirred at RT for 2 h. The contents were treated with 4-chloropyridine-2-carboxylic acid methylamide (15.0 g, 87.9 mmol) and K2CO3 (6.50 g, 47.0 mmol) and then heated at 80° C. for 8 h. The mixture was cooled to RT and partitioned between EtOAc (500 mL) and a saturated NaCl solution (500 mL). The aqueous phase was back-extracted with EtOAc (300 mL). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The resulting solids were dried under reduced pressure at 35° C. for 3 h to afford the title compound (17.9 g, 84%) as a light-brown solid. 1H-NMR (DMSO-d6) δ 2.77 (d, J=4.8 Hz, 3H), 5.17 (br s, 2H), 6.64, 6.86 (AA′BB′ quartet, J=8.4 Hz, 4H), 7.06 (dd, J=5.5, 2.5 Hz, 1H), 7.33 (d, J=2.5 Hz, 1H), 8.44 (d, J=5.5 Hz, 1H), 8.73 (br d, 1H); HPLC ES-MS m/z 244 (MH+).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
10.29 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
N Meng, S Zhou, M Hu, Y Xu, Y Xia, X Zeng, L Yu - Molecules, 2021 - mdpi.com
A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated against different tumor cell lines. Experiments in vitro showed that …
Number of citations: 7 www.mdpi.com
W Li, X Zhai, L Ding, L Sun, X Chen, P Gong, T Sun - Molecules, 2011 - mdpi.com
A series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated in vitro for their cytotoxic activity against A549, H460 and HT29 cell lines. Pharmacological …
Number of citations: 3 www.mdpi.com
NN Meng, TT Huang, DK Li, WX Zhang… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C21H19N3O4, the central benzene ring makes dihedral angles of 78.54 (6) and 75.30 (6) with the pyridine and 3-methoxyphenyl rings, respectively. An …
Number of citations: 9 scripts.iucr.org
R Prachi - SynOpen, 2023 - thieme-connect.com
Efficient, practical syntheses of sorafenib and regorafenib have been achieved in a manner that is free from the problems associated with previously reported methods. The process …
Number of citations: 2 www.thieme-connect.com
H Sheng, S Fan, W Zhao, J Zhang, X Zhao… - Journal of Chemical & …, 2018 - ACS Publications
In this study, the solubility of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide (APMC) in pure tetrahydrofuran, ethyl acetate, acetonitrile, n-butanol, n-propanol, ethanol, methanol, …
Number of citations: 13 pubs.acs.org
X Zhai, Y He, Z Yang, P Gong - Chemical Research in Chinese …, 2013 - Springer
A series of novel N-methylpicolinamide-moiety containing diarylthiosemicarbazide derivatives was prepared and evaluated for their in vitro antiproliferative activity against three cancer …
Number of citations: 8 link.springer.com
C Wu, M Wang, Q Tang, R Luo, L Chen, P Zheng… - Molecules, 2015 - mdpi.com
Two series of novel sorafenib analogs containing a sulfonylurea unit were synthesized and their chemical structures were confirmed by 1 H-NMR, 1 3 C-NMR, MS spectrum and …
Number of citations: 38 www.mdpi.com
A Faryna, E Kalinichenko - Molecular Docking-Recent Advances, 2022 - intechopen.com
Targeting protein kinases is a common approach for cancer treatment. In this study, a series of novel terephthalic and isophthalic derivatives were constructed as potential type 2 protein …
Number of citations: 1 www.intechopen.com
WF Zhu, CJ Wu, S Xu, W Li, HH Fang… - Advanced Materials …, 2014 - Trans Tech Publ
Two sorafenib analogs (9a,9b) containing sulfonylurea unit were synthesized and their chemical structures were confirmed by 1H NMR and MS spectrum. The synthesized compounds …
Number of citations: 5 www.scientific.net
J Liu, Y Liu, X Hao, Y Wang, J Ji, Y Liu… - Archiv der …, 2019 - Wiley Online Library
A series of novel 4‐phenoxypyridine derivatives containing the 4‐oxo‐1,4‐dihydropyridazine‐3‐carboxamide moiety were synthesized and evaluated for their in vitro cytotoxic activity …
Number of citations: 3 onlinelibrary.wiley.com

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